Cas no 199190-54-0 (3-ethyl-3-(2-hydroxyethyl)-1-phenylurea)
3-ethyl-3-(2-hydroxyethyl)-1-phenylurea Chemical and Physical Properties
Names and Identifiers
-
- 3-ethyl-3-(2-hydroxyethyl)-1-phenylurea
- 199190-54-0
- EN300-110460
- SCHEMBL5838457
- 1-ethyl-1-(2-hydroxyethyl)-3-phenylurea
- G33961
- CS-0222130
- AKOS008623399
- ZHA19054
-
- Inchi: 1S/C11H16N2O2/c1-2-13(8-9-14)11(15)12-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H,12,15)
- InChI Key: BZKDYAKOQWQTGG-UHFFFAOYSA-N
- SMILES: OCCN(C(NC1C=CC=CC=1)=O)CC
Computed Properties
- Exact Mass: 208.121177757Da
- Monoisotopic Mass: 208.121177757Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 52.6Ų
3-ethyl-3-(2-hydroxyethyl)-1-phenylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E762208-50mg |
3-ethyl-3-(2-hydroxyethyl)-1-phenylurea |
199190-54-0 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E762208-100mg |
3-ethyl-3-(2-hydroxyethyl)-1-phenylurea |
199190-54-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E762208-500mg |
3-ethyl-3-(2-hydroxyethyl)-1-phenylurea |
199190-54-0 | 500mg |
$ 340.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292800-50mg |
3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea |
199190-54-0 | 98% | 50mg |
¥1728 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292800-100mg |
3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea |
199190-54-0 | 98% | 100mg |
¥1425 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292800-250mg |
3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea |
199190-54-0 | 98% | 250mg |
¥2318 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292800-500mg |
3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea |
199190-54-0 | 98% | 500mg |
¥3775 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292800-1g |
3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea |
199190-54-0 | 98% | 1g |
¥5990 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292800-2.5g |
3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea |
199190-54-0 | 98% | 2.5g |
¥10860 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292800-5g |
3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea |
199190-54-0 | 98% | 5g |
¥18718 | 2023-04-15 |
3-ethyl-3-(2-hydroxyethyl)-1-phenylurea Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 3-ethyl-3-(2-hydroxyethyl)-1-phenylurea
Professional Introduction to 3-Ethyl-3-(2-Hydroxyethyl)-1-Phenylurea (CAS No. 199190-54-0)
3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea, identified by its CAS number 199190-54-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its 3-ethyl-3-(2-hydroxyethyl)-1-phenylurea structure, has garnered attention due to its potential applications in drug development and molecular biology research. The unique arrangement of functional groups in its molecular framework suggests a versatile role in various biochemical pathways and interactions.
The chemical structure of 3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea encompasses a phenyl ring attached to a urea moiety, with ethyl and hydroxyethyl substituents at the 3-position of the urea group. This configuration imparts specific chemical properties that make it a valuable candidate for further investigation. The presence of both hydrophobic and hydrophilic regions in its structure enhances its solubility and reactivity, making it suitable for various biochemical assays and drug design strategies.
In recent years, there has been growing interest in the development of novel urea-based compounds for their pharmacological properties. Urea derivatives are known for their ability to interact with biological targets such as enzymes and receptors, making them promising candidates for therapeutic intervention. The study of 3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea has been influenced by several cutting-edge research findings that highlight the importance of urea compounds in medicinal chemistry.
One notable area of research involves the use of urea derivatives as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have been exploring the potential of urea-based inhibitors to modulate kinase activity effectively. The structural features of 3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea make it a compelling candidate for this purpose, as it can be engineered to target specific kinase domains with high selectivity.
Another significant application of this compound lies in its use as an intermediate in the synthesis of more complex pharmaceutical molecules. The versatility of 3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea allows chemists to modify its structure through various chemical reactions, leading to the development of novel drug candidates with enhanced efficacy and reduced side effects. This flexibility is particularly valuable in the context of personalized medicine, where tailored therapeutic agents are designed to meet individual patient needs.
The pharmacokinetic properties of 3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea have also been subjects of extensive research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors for determining its clinical relevance. The ability of the compound to cross biological membranes efficiently suggests its potential for systemic delivery, further enhancing its therapeutic applicability.
In addition to its pharmacological significance, 3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea has found applications in biochemical research as a tool compound for studying enzyme mechanisms and substrate interactions. Its unique structural features allow researchers to probe the dynamics of biological systems at a molecular level, providing insights into disease pathogenesis and potential therapeutic targets. Such studies are essential for advancing our understanding of complex biological processes and developing innovative treatment strategies.
The synthesis of 3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have enabled chemists to produce this compound with high purity and yield, facilitating its use in both laboratory research and industrial applications. The development of efficient synthetic routes is crucial for ensuring the scalability and cost-effectiveness of pharmaceutical production processes.
Evaluation studies on 3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea have revealed promising results in preclinical models, indicating its potential as a lead compound for further drug development. These studies have focused on assessing its efficacy against various disease models, including inflammatory disorders and neurodegenerative conditions. The observed biological activity suggests that this compound may serve as a foundation for designing next-generation therapeutics with improved therapeutic profiles.
The regulatory landscape surrounding the use of 3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea is another critical aspect that warrants attention. Compliance with regulatory guidelines ensures that the compound is used safely and responsibly in both research and clinical settings. Researchers must adhere to stringent protocols when handling this substance to minimize any potential risks associated with its use. Collaboration between academic institutions, pharmaceutical companies, and regulatory agencies is essential for fostering an environment conducive to innovation while maintaining safety standards.
In conclusion, 3-Ethyl-3-(2-hydroxyethyl)-1-phenylurea (CAS No. 199190-54-0) represents a significant advancement in pharmaceutical chemistry with diverse applications ranging from drug development to biochemical research. Its unique structural features and favorable pharmacokinetic properties make it a valuable asset in the quest for novel therapeutic agents. Continued research into this compound will undoubtedly contribute to our understanding of disease mechanisms and pave the way for innovative treatment strategies that benefit patients worldwide.
199190-54-0 (3-ethyl-3-(2-hydroxyethyl)-1-phenylurea) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)